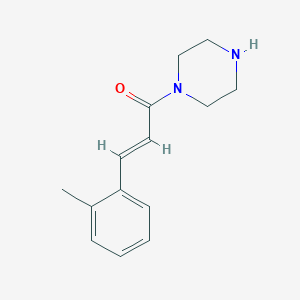

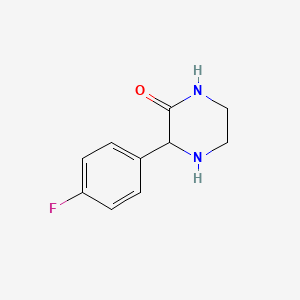

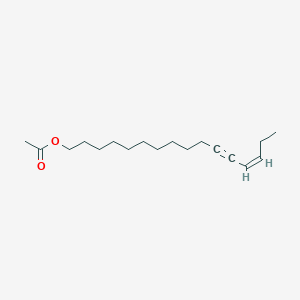

![molecular formula C6H8N4O B1367432 7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine CAS No. 91476-88-9](/img/structure/B1367432.png)

7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine

Descripción general

Descripción

7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is a chemical compound that has been studied for its potential applications . It is a derivative of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine . This compound has been identified as an impurity in the active pharmaceutical ingredient sitagliptin phosphate monohydrate .

Aplicaciones Científicas De Investigación

Versatile Scaffold in Organic Synthesis and Drug Development

7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. It has shown multifarious biological activities. This compound's utility is highlighted by its varied substitution patterns which facilitate future developments in the scientific community (Goel, Luxami & Paul, 2015).

Synthesis and Reactivity

The compound's synthesis and reactivity have been a focus of study. For instance, the synthesis of 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine from 4-imidazole carboxyaldehyde and 2-benzyl aminoethanol through a series of reactions is an example of its chemical versatility (Teng Da-wei, 2012).

Noncovalent Complexes with Silver Clusters

The noncovalent intermolecular interactions between imidazo[1,2-a]pyrazines and silver clusters have been explored using density functional theory methods. This study provides insights into the adsorptive process of these molecules on metallic substrates, which is crucial for understanding their molecular behavior (Contreras‐Torres, 2019).

Anticancer Activity

The compound has been linked to anticancer activities. Synthesis of imidazo[1,2-a]pyrazine–coumarin hybrids, combining two biologically active moieties, demonstrated significant in vitro antitumor activities. This underscores its potential in developing novel therapeutic agents (Goel, Luxami & Paul, 2015).

Synthesis of Functionalized Derivatives

The compound undergoes regioselective metalation to afford a range of functionalized derivatives. This aspect is critical for creating diverse chemical entities for various applications (Board et al., 2009).

Luminescence Properties

The luminescence of imidazo[1,2-a]pyrazin-3(7H)-one compounds, including bioluminescence and chemiluminescence, has been extensively reviewed. These properties make it a candidate for applications in bioassays and analytical chemistry (Teranishi, 2007).

Inhibitor of Gastric H+/K+-ATPase

The compound forms the basis for synthesizing inhibitors of the gastric acid pump, indicating its potential in gastroenterological therapeutic applications (Zimmermann et al., 2008).

Safety and Hazards

7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine is a nitrosamine, a class of compounds that are internationally recognized as strong carcinogens . The International Agency for Research on Cancer (IARC) classifies certain nitrosamines as the most potent carcinogens, and the Environmental Protection Agency (EPA) of the United States considers that even extremely low concentrations of certain nitrosamines can cause cancer .

Mecanismo De Acción

Target of Action

It is found as an impurity in the active pharmaceutical ingredient of sitagliptin , a drug used to treat type 2 diabetes. It’s also suggested that similar compounds can be used as KRAS G12C inhibitors, which are antitumor agents .

Mode of Action

As an impurity in sitagliptin, it may interact with the same targets as sitagliptin . Sitagliptin works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, resulting in increased levels of incretin hormones, decreased glucagon release, and increased insulin release .

Biochemical Pathways

These hormones help regulate glucose metabolism .

Pharmacokinetics

As an impurity in sitagliptin, it may share similar pharmacokinetic properties .

Result of Action

Sitagliptin helps to regulate blood glucose levels by increasing insulin release and decreasing glucagon release .

Análisis Bioquímico

Biochemical Properties

7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential genotoxic impurity in pharmaceutical compounds such as sitagliptin . The interaction of this compound with enzymes involved in metabolic pathways can lead to the formation of reactive intermediates, which may cause DNA damage and other cellular effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound in cells can lead to oxidative stress, which in turn can alter gene expression and disrupt normal cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to DNA and proteins, leading to the formation of adducts that interfere with normal cellular processes. Additionally, this compound can inhibit or activate specific enzymes, resulting in changes in metabolic pathways and gene expression . The nitroso group in this compound is particularly reactive and can form covalent bonds with nucleophilic sites in biomolecules.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various degradation products . These degradation products can have different biological activities, which may contribute to the overall effects observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can cause significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur. High doses of this compound can lead to severe toxicity, including liver damage and other organ-specific effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into reactive intermediates . These intermediates can further react with cellular components, leading to changes in metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and involve multiple steps and interactions with various biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution of this compound can influence its biological activity and the extent of its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within cells can affect its interactions with biomolecules and its overall biological effects.

Propiedades

IUPAC Name |

7-nitroso-6,8-dihydro-5H-imidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c11-8-10-4-3-9-2-1-7-6(9)5-10/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQPBIDYLCHJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CN=C2CN1N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80531781 | |

| Record name | 7-Nitroso-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80531781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91476-88-9 | |

| Record name | 7-Nitroso-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80531781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

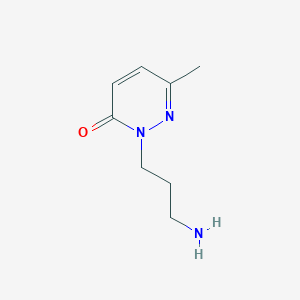

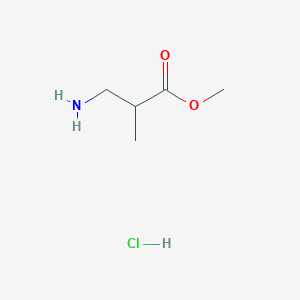

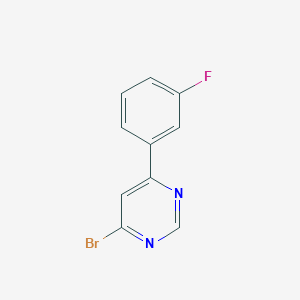

![[(1,2-dimethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1367349.png)

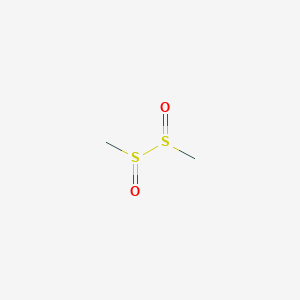

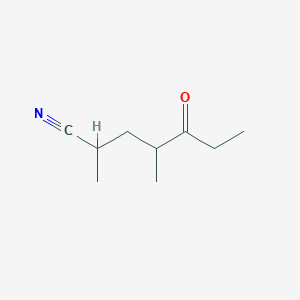

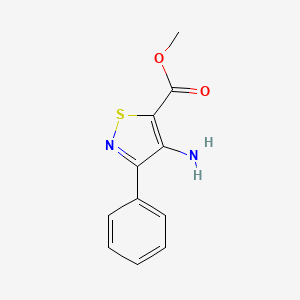

![1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro-](/img/structure/B1367353.png)

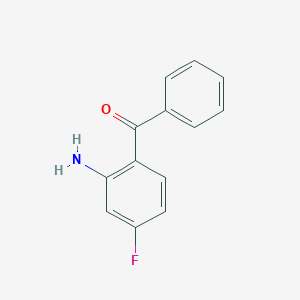

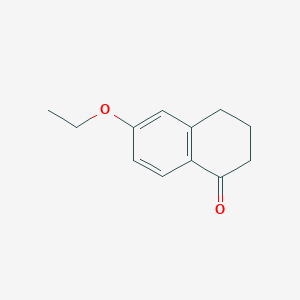

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1367367.png)